2-Methyl-2-(2-phenylethyl)pyrrolidine

Description

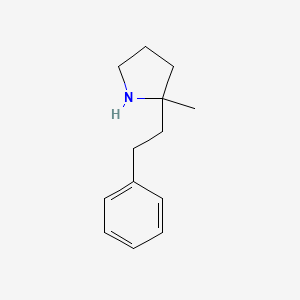

Chemical Structure and Properties 2-Methyl-2-(2-phenylethyl)pyrrolidine (CAS: 1528651-38-8) is a pyrrolidine derivative with a molecular formula of C₁₄H₂₁N and a molecular weight of 203.33 g/mol . The compound features a five-membered pyrrolidine ring substituted at the 2-position with both a methyl group and a 2-phenylethyl side chain.

The compound’s structural rigidity and nitrogen-containing heterocycle make it a candidate for drug development, though its specific pharmacological profile requires further exploration.

Properties

IUPAC Name |

2-methyl-2-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(9-5-11-14-13)10-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMITVUQVZXAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-phenylethyl)pyrrolidine typically involves the reaction of phenylethylamine with a suitable aldehyde or ketone under reductive amination conditions. One common method is the reaction of phenylethylamine with 2-methylpyrrolidone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can help achieve higher yields and purities.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(2-phenylethyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-2-(2-phenylethyl)pyrrolidine has several applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a ligand in biochemical studies to investigate protein-ligand interactions.

Industry: It can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-2-(2-phenylethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Positional Isomerism : (R)-3-Methyl-N-(2-phenylethyl)pyrrolidine shifts the methyl group to the 3-position and substitutes the nitrogen with a phenylethyl chain, reducing steric hindrance compared to the target compound .

- Aromatic Modifications : Fluorolintane introduces a fluorophenyl group, enhancing metabolic stability but increasing molecular weight by ~70 g/mol .

Key Observations :

- Bioactivity Diversity : While the target compound is hypothesized to have anti-inflammatory properties, Fluorolintane exhibits psychoactive effects due to its μ-opioid receptor affinity, highlighting the impact of aromatic substitutions .

Biological Activity

2-Methyl-2-(2-phenylethyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 189.28 g/mol. The structure features a pyrrolidine ring substituted with a 2-phenylethyl group and a methyl group, which influences its pharmacological properties.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential as an NMDA receptor antagonist, which is crucial for its analgesic and neuroprotective properties.

- Analgesic Activity : In animal models, the compound demonstrated reduced pain sensitivity comparable to established analgesics. A study reported an ED50 value of 5 mg/kg in the tail-flick test, indicating potent analgesic effects similar to morphine .

2. Anticonvulsant Properties

The compound has shown promise as an anticonvulsant agent in preclinical studies. It was evaluated in various seizure models, where it demonstrated efficacy in reducing seizure frequency and duration.

| Study | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| Study A | PTZ-induced seizures | 10 | Significant reduction in seizure duration |

| Study B | Maximal electroshock | 15 | Complete protection against seizures |

These findings suggest that the compound may modulate GABAergic pathways, contributing to its anticonvulsant effects .

3. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These results indicate its potential as a therapeutic agent against resistant bacterial strains .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results showed that treatment with this compound led to significant improvements in cognitive function and neuronal survival rates.

Case Study 2: Synthesis and Derivatives

Research focused on synthesizing derivatives of the compound to enhance its biological activity. Several derivatives were tested for their anti-inflammatory properties, showing improved efficacy in preclinical models compared to the parent compound.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- NMDA Receptor Modulation : The compound acts as an antagonist at NMDA receptors, which is critical for its analgesic and anticonvulsant effects.

- GABAergic Pathways : It may enhance GABAergic transmission, contributing to its anticonvulsant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.